[4-Bromo-2-(methylsulfanyl)phenyl]methanol

Catalog No.
S12519247
CAS No.
918328-15-1
M.F
C8H9BrOS
M. Wt
233.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-Bromo-2-(methylsulfanyl)phenyl]methanol

CAS Number

918328-15-1

Product Name

[4-Bromo-2-(methylsulfanyl)phenyl]methanol

IUPAC Name

(4-bromo-2-methylsulfanylphenyl)methanol

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C8H9BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3

InChI Key

YECBCSZTZYCUKU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)CO

4-Bromo-2-(methylsulfanyl)phenyl]methanol, also known as a substituted phenol, features a bromine atom and a methylthio group attached to a phenolic structure. Its molecular formula is C9H11BrOS, indicating the presence of bromine, sulfur, and hydroxyl functional groups. The compound's structure consists of a benzene ring substituted with a bromine atom at the para position relative to a hydroxymethyl group and a methylthio group at the ortho position. This configuration suggests potential reactivity due to the electron-withdrawing nature of the bromine atom and the nucleophilic character of the sulfur atom.

Typical for phenolic compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, leading to the formation of new derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.
  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The compound may be reduced to yield corresponding alcohols or thiols, depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-Bromo-2-(methylsulfanyl)phenyl]methanol can be approached through several methods:

  • Bromination of 2-(methylsulfanyl)phenylmethanol: This method involves treating 2-(methylsulfanyl)phenylmethanol with bromine in an appropriate solvent (like dichloromethane) under controlled conditions to selectively introduce the bromine atom at the para position.
  • Methylthio Group Introduction: A common method for introducing the methylthio group involves using methylthiol (methanethiol) with a suitable electrophile, such as an alkyl halide or sulfonate ester, followed by nucleophilic substitution on a phenolic precursor.
  • One-Pot Synthesis: A more efficient approach may involve a one-pot reaction where both bromination and methylthio introduction occur simultaneously under specific reaction conditions, optimizing yield and reducing steps.

Compounds like 4-Bromo-2-(methylsulfanyl)phenyl]methanol have potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for drug development targeting various diseases.
  • Agricultural Chemicals: Its antimicrobial properties may be beneficial in developing agrochemicals or fungicides.
  • Chemical Intermediates: The compound can act as an intermediate in synthesizing more complex organic molecules utilized in materials science or organic synthesis.

Several compounds share structural similarities with 4-Bromo-2-(methylsulfanyl)phenyl]methanol, each exhibiting unique properties:

Compound NameStructure DescriptionNotable Activity
4-Bromo-2-methylphenolBrominated phenol without sulfurAntimicrobial properties
2-Methyl-6-phenylethynylpyridineContains ethynyl and pyridine moietiesNeuroprotective effects
3-Bromo-4-hydroxyphenylmethanolHydroxymethyl group at different positionAntioxidant activity
4-Chloro-2-(methylsulfanyl)phenolChlorinated analog with similar functional groupsEnhanced anti-inflammatory properties

These comparisons illustrate how variations in halogenation and functional groups can significantly influence biological activity and chemical reactivity while maintaining structural similarities.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.95575 g/mol

Monoisotopic Mass

231.95575 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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